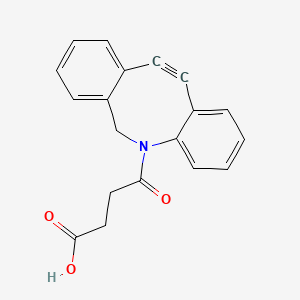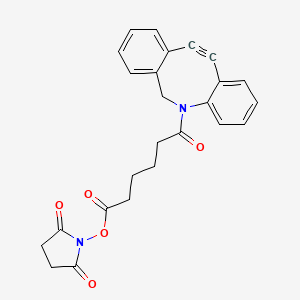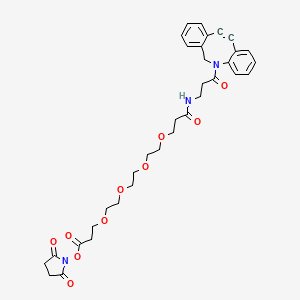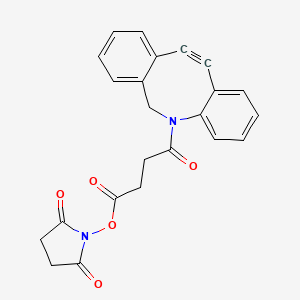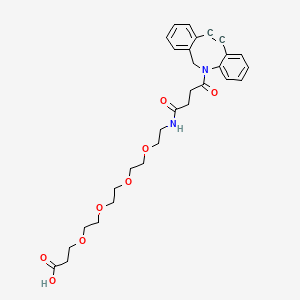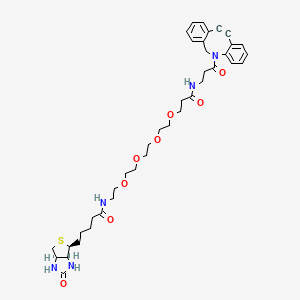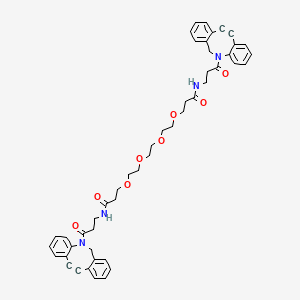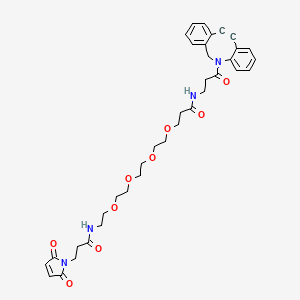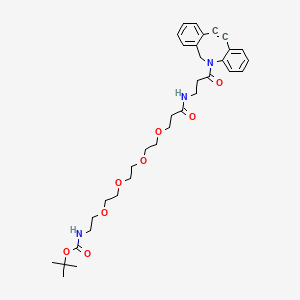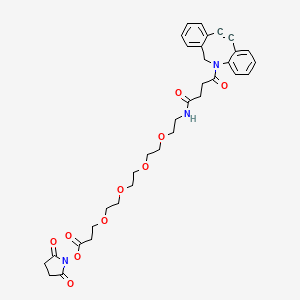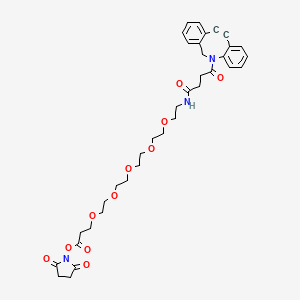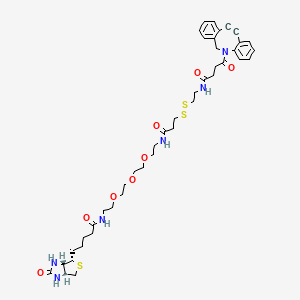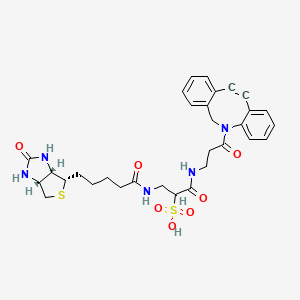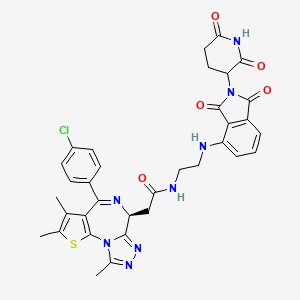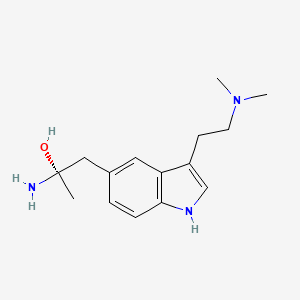
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
Übersicht
Beschreibung
“1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-” is a compound related to Zolmitriptan1, which is a Serotonin 5HT1D-receptor agonist1. It has a molecular formula of C15H23N3O and a molecular weight of 261.371.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H23N3O1. However, the specific structural details are not available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, its molecular weight is 261.371.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptors
- Research Focus: A study by Khurana et al. (2014) examined the structural requirements of indole-2-carboxamides, including compounds similar to 1H-Indole-5-propanol, for allosteric modulation of the cannabinoid type 1 receptor (CB1). They identified specific structural elements impacting binding affinity and cooperativity, contributing to our understanding of CB1 receptor modulation (Khurana et al., 2014).
Agonist Activity at 5-HT1D Receptors
- Research Focus: Research by Barf et al. (1996) on indolyethylamines, similar in structure to 1H-Indole-5-propanol, revealed their agonist activity at 5-HT1D receptors. These findings are significant for understanding the pharmacological potential of indole derivatives in neuromodulation (Barf et al., 1996).
Importance in Enantioselective Catalysis
- Research Focus: Dai et al. (2000) explored chiral beta-amino alcohols with an indolylmethyl group, related to 1H-Indole-5-propanol, for their role in enantioselective catalysis. This research contributes to the field of asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing (Dai et al., 2000).
Development of Dynamin GTPase Inhibitors
- Research Focus: Gordon et al. (2013) identified indole-based compounds, similar to 1H-Indole-5-propanol, as potent inhibitors of dynamin GTPase. This discovery is vital for understanding the regulation of clathrin-mediated endocytosis, impacting areas such as drug delivery and cellular transport (Gordon et al., 2013).
Antihypertensive Properties in Indole Derivatives
- Research Focus: A study by Kreighbaum et al. (1980) on aryloxypropanolamines containing an indolyl-tert-butyl moiety, related to 1H-Indole-5-propanol, showed potential antihypertensive activity. This research provides insights into the development of new cardiovascular drugs (Kreighbaum et al., 1980).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results.
Zukünftige Richtungen
The future directions for the research and application of this compound are not specified in the search results.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(16,19)9-11-4-5-14-13(8-11)12(10-17-14)6-7-18(2)3/h4-5,8,10,17,19H,6-7,9,16H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWFBCJXNGTSX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



